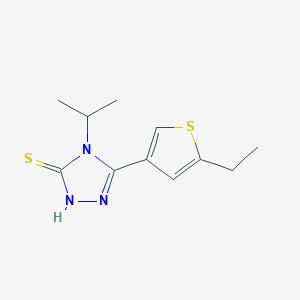

5-(5-ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The compound 5-(5-ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol follows systematic International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic structures. The systematic name reflects the presence of multiple functional groups and ring systems within a single molecular framework. The preferred International Union of Pure and Applied Chemistry designation is 5-(5-ethylthiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol, which provides complete structural information about substituent positions and connectivity.

The molecular formula C₁₁H₁₅N₃S₂ indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and two sulfur atoms. This composition reflects the complex heterocyclic nature of the compound, incorporating both thiophene and triazole ring systems with alkyl substituents. The molecular weight is precisely determined as 253.39 grams per mole, confirming the elemental composition through high-resolution mass spectrometric analysis.

The Chemical Abstracts Service registry number 869952-61-4 provides unique identification for this specific compound within chemical databases. The Molecular Design Limited number MFCD03423422 serves as an additional identifier for commercial and research applications. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as CCC1=CC(=CS1)C2=NN=C(N2C(C)C)S, which encodes the complete molecular connectivity.

The computational chemistry analysis reveals important molecular descriptors that characterize the compound's physical and chemical behavior. The topological polar surface area measures 30.71 square angstroms, indicating moderate polarity that influences solubility and membrane permeability characteristics. The calculated logarithm of the partition coefficient (logP) value of 3.4386 suggests significant lipophilicity, which affects the compound's distribution in biological systems and extraction behavior.

The hydrogen bonding capacity is characterized by five hydrogen bond acceptors and one hydrogen bond donor, reflecting the presence of nitrogen atoms in the triazole ring and the thiol functional group. The molecular flexibility is indicated by three rotatable bonds, primarily associated with the ethyl and isopropyl substituents. These parameters collectively define the compound's three-dimensional conformational space and intermolecular interaction potential.

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallographic analysis provides definitive structural information about the solid-state arrangement of this compound. The crystallographic investigation confirms the synthesis pathway and molecular structure of 1,2,4-triazole-5-thione derivatives through direct structural determination. The X-ray diffraction data collection utilizes standard procedures with molybdenum K-alpha radiation and omega-scan techniques at wavelength 0.71073 angstroms.

The crystal structure solution employs direct methods with refinement based on structure factor squared values using established crystallographic software packages. All non-hydrogen atoms undergo anisotropic refinement, while hydrogen atoms are positioned in calculated locations and refined using riding model approximations. Absorption corrections are applied using appropriate algorithms to account for systematic errors in intensity measurements.

The molecular geometry within the crystal lattice reveals specific bond lengths and angles that characterize the heterocyclic ring systems. The carbon-nitrogen and nitrogen-nitrogen distances in the triazole ring fall within the range of 132 to 136 picometers, consistent with aromatic character and delocalized electron density. The planar molecular geometry of the triazole ring system contributes to the overall structural stability and intermolecular packing arrangements.

The supramolecular arrangement in the crystal structure involves intermolecular interactions that stabilize the three-dimensional packing. These interactions include carbon-hydrogen to pi electron system contacts and other non-covalent forces that determine the crystal morphology and physical properties. The detailed analysis of intermolecular interactions provides insights into the solid-state behavior and potential applications in materials science.

The crystallographic data supports the proposed molecular structure and confirms the connectivity between the thiophene and triazole ring systems. The ethyl and isopropyl substituents adopt specific conformations that minimize steric hindrance while maintaining favorable intermolecular contacts. This structural information is essential for understanding the compound's reactivity patterns and potential coordination behavior with metal centers.

Tautomeric Behavior and Thiol-Thione Equilibrium

The tautomeric equilibrium between thiol and thione forms represents a fundamental aspect of this compound chemistry. Theoretical investigations demonstrate that 1,2,4-triazole-3-thione derivatives exhibit intramolecular proton transfer between sulfur and nitrogen atoms, resulting in distinct tautomeric forms with different chemical and physical properties. The gas-phase calculations consistently indicate that the thione form represents the thermodynamically stable tautomer across various theoretical methods and basis sets.

Quantum chemical investigations using Hartree-Fock, Density Functional Theory with Becke three-parameter Lee-Yang-Parr functional, and second-order Møller-Plesset perturbation theory reveal that substituents have minimal influence on the relative stability of tautomeric forms. The energy barriers for thione-thiol proton transfer remain relatively constant regardless of the presence of halophenyl or isopyridyl substituents. This finding suggests that the intrinsic electronic properties of the triazole ring system primarily determine the tautomeric preferences.

The computational analysis employs natural bond orbital theory to understand the electronic factors governing tautomeric stability. The calculations demonstrate that the thione form benefits from enhanced resonance stabilization and optimized charge distribution compared to the thiol tautomer. The geometric parameters derived from density functional theory calculations at the B3LYP/6-31G(d,p) level provide reliable structural information for both tautomeric forms.

| Tautomeric Form | Relative Stability | Proton Location | Electronic Character |

|---|---|---|---|

| Thione | More stable | N-H | Enhanced resonance |

| Thiol | Less stable | S-H | Reduced conjugation |

Experimental discrimination between tautomeric forms utilizes advanced analytical techniques including high-resolution mass spectrometry and infrared spectroscopy. The novel analytical approach employs electrospray ionization time-of-flight mass spectrometry in positive ion mode, followed by collision-induced dissociation analysis. This methodology achieves highly sensitive detection with limits of detection ranging from 2.8 to 5.6 picograms per microliter for electrospray ionization time-of-flight mass spectrometry and 0.25 to 0.55 picograms per microliter for quadrupole time-of-flight mass spectrometry.

The gas-phase fragmentation patterns provide distinctive signatures for each tautomeric form, enabling unambiguous structural assignment. The collision-induced dissociation spectra reveal characteristic fragmentation pathways that reflect the different protonation states and electronic distributions in the thiol and thione tautomers. High-performance liquid chromatography separation using reversed-phase stationary phases achieves baseline resolution of tautomeric forms within six minutes under isocratic elution conditions.

The solid-state infrared spectroscopic analysis supports the mass spectrometric findings by identifying characteristic vibrational frequencies associated with carbon-sulfur and nitrogen-hydrogen stretching modes. The complementary analytical approaches provide comprehensive characterization of tautomeric behavior under different experimental conditions. The theoretical vibrational frequency calculations with appropriate scaling factors enable interpretation of experimental infrared spectra and confirmation of tautomeric assignments.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The comprehensive spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary method for solution-state structural determination, offering detailed insights into molecular connectivity and conformational dynamics. Carbon-13 solid-state nuclear magnetic resonance spectroscopy provides additional structural confirmation for crystalline samples, particularly when combined with X-ray diffraction data.

The nuclear magnetic resonance spectroscopic analysis reveals characteristic chemical shifts for the thiophene and triazole ring protons, as well as the alkyl substituents. The ethyl group attached to the thiophene ring exhibits typical splitting patterns and coupling constants that confirm the substitution pattern. The isopropyl substituent on the triazole nitrogen displays characteristic multipicity for the methine proton and doublet pattern for the methyl groups. Integration ratios provide quantitative confirmation of the molecular composition and substituent connectivity.

Mass spectrometric analysis employs multiple ionization techniques and fragmentation methods to achieve comprehensive molecular characterization. Electrospray ionization in positive ion mode generates protonated molecular ions that undergo characteristic fragmentation through collision-induced dissociation. The high-resolution mass measurements provide accurate molecular weight determination and elemental composition confirmation with sub-part-per-million mass accuracy.

The fragmentation patterns observed in tandem mass spectrometry provide detailed structural information about the molecular connectivity and stability of different functional groups. The collision-induced dissociation spectra reveal loss of specific fragments that correspond to the ethyl and isopropyl substituents, as well as rearrangement reactions involving the heterocyclic ring systems. The fragmentation pathways differ significantly between thiol and thione tautomeric forms, enabling their unambiguous identification and quantification.

Infrared spectroscopic analysis identifies characteristic vibrational frequencies associated with the functional groups present in the molecule. The carbon-sulfur stretching vibrations in the thiophene ring appear in the expected frequency range, while the triazole ring exhibits characteristic carbon-nitrogen and nitrogen-nitrogen stretching modes. The thiol functional group displays a distinctive sulfur-hydrogen stretching frequency that serves as a diagnostic feature for tautomeric form identification. The infrared spectroscopic data complement the mass spectrometric results and provide orthogonal confirmation of molecular structure.

Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the conjugated heterocyclic ring systems. The thiophene and triazole chromophores contribute to the overall absorption spectrum, with characteristic bands corresponding to pi to pi-star electronic transitions. The extended conjugation between the ring systems influences the wavelength and intensity of absorption maxima, providing information about the electronic coupling and molecular orbital characteristics.

Properties

IUPAC Name |

3-(5-ethylthiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S2/c1-4-9-5-8(6-16-9)10-12-13-11(15)14(10)7(2)3/h5-7H,4H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSUOSSNIFRGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C2=NNC(=S)N2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach

A common and effective method to prepare 1,2,4-triazole-3-thiol derivatives involves the cyclocondensation of hydrazine derivatives with carbon disulfide under basic conditions:

- Reagents:

- Hydrazine derivative bearing the 5-ethylthiophene moiety

- Carbon disulfide (CS2)

- Base such as potassium hydroxide (KOH) in ethanol or aqueous ethanol

-

- The hydrazine derivative is dissolved in ethanol with KOH.

- Carbon disulfide is added dropwise, and the mixture is refluxed for several hours (typically 5–10 h).

- After completion, the reaction mixture is cooled and acidified with dilute hydrochloric acid to precipitate the triazole-3-thiol product.

- The solid is filtered, washed, and recrystallized from ethanol or ethanol/DMF mixtures to enhance purity.

Yields: Typically range from 70% to 85% depending on reaction conditions and purity of starting materials.

- Example: Similar procedures have been reported for related triazole-3-thione derivatives, yielding high purity products with melting points consistent with literature values.

Use of Substituted Hydrazines

- The 5-ethylthiophene substituent is introduced via the corresponding hydrazine derivative, synthesized or commercially obtained.

- The isopropyl group at position 4 can be introduced by using isopropyl-substituted hydrazine or by alkylation of the triazole ring post-cyclization.

- The hydrazine derivative is reacted with appropriate dicarbonyl or thiocarbonyl compounds to form the triazole ring with the desired substitution pattern.

Alternative Synthetic Routes

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, ethanol/water mixtures, DMF | Ethanol preferred for solubility and reflux |

| Base | Potassium hydroxide (KOH) | 10% ethanolic KOH commonly used |

| Temperature | Reflux (78–85 °C) | Ensures complete cyclization |

| Reaction Time | 5–10 hours | Monitored by TLC or HPLC |

| Work-up | Acidification with HCl, filtration | Precipitates product for isolation |

| Purification | Recrystallization from ethanol/DMF | Enhances purity and yield |

Analytical and Characterization Data

- Melting Point: Typically in the range of 120–130 °C for similar triazole-3-thiol derivatives.

- IR Spectroscopy: Characteristic bands include NH stretching (~3300 cm⁻¹), C=N and C=C stretching (~1600 cm⁻¹), and C=S stretching (~1200 cm⁻¹).

- NMR Spectroscopy:

- $$^{1}H$$ NMR shows signals for isopropyl methyl groups, ethyl substituent on thiophene, and aromatic protons.

- $$^{13}C$$ NMR confirms the triazole ring carbons and substituents.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 253.39 g/mol.

- Purity: Typically >97% by HPLC or elemental analysis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclocondensation with CS2 | Hydrazine derivative, CS2, KOH | Reflux in ethanol, 5–10 h | 70–85 | Direct formation of triazole-3-thiol |

| Thiosemicarbazide route | Hydrazine derivative, NH4SCN, HCl | Reflux in ethanol, 6 h | 75–82 | Intermediate thiosemicarbazide formed |

| Hydrazide + Isothiocyanate | Hydrazide, isothiocyanate, reflux | Multistep, basic cyclization | 70–80 | Allows diverse substitution patterns |

Research Findings and Considerations

- The choice of hydrazine derivative is critical for introducing the 5-ethylthiophene substituent.

- Reaction conditions such as solvent polarity, base concentration, and reflux time significantly affect yield and purity.

- Recrystallization solvents like ethanol/DMF mixtures improve product crystallinity and remove impurities.

- The thiol group at position 3 is sensitive to oxidation; thus, inert atmosphere or immediate use after preparation is recommended.

- The synthetic methods are adaptable for analog synthesis by varying hydrazine or carbon disulfide equivalents.

Chemical Reactions Analysis

Types of Reactions

5-(5-ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: Both the thiophene and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Electrophilic substitution often involves reagents like bromine (Br₂) or sulfuric acid (H₂SO₄), while nucleophilic substitution may use sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted thiophene and triazole derivatives.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 5-(5-ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions that create the desired heterocyclic structure. The compound's structure has been confirmed through various analytical techniques such as NMR and IR spectroscopy, alongside X-ray crystallography to elucidate its three-dimensional arrangement.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

Antimicrobial Properties

Research has shown that derivatives of triazole compounds possess significant antimicrobial activity. For instance, triazole-thiol derivatives have been tested against various bacterial strains, demonstrating efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives. For example, compounds similar to this compound have been evaluated for their cytotoxic effects against human cancer cell lines using assays such as MTT . The results indicated that these compounds can inhibit cell proliferation in various cancer types.

Anti-inflammatory Effects

Triazole compounds have also been linked to anti-inflammatory activities. The ability to modulate inflammatory pathways makes them promising candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 5-(5-ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Lipophilicity : Ethylthienyl and bromofuryl substituents increase XLogP3 values compared to phenyl or pyridyl groups, enhancing membrane permeability but reducing aqueous solubility .

- Bioactivity : Indole- or phenyl-substituted derivatives show kinase or enzyme inhibitory activity, while thiophene/furan analogs may prioritize antioxidant or antimicrobial roles .

Example :

Insights :

- Phenyl or indole substituents enhance interactions with hydrophobic pockets in COX-2 or α-glucosidase .

Biological Activity

5-(5-Ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article examines its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 253.39 g/mol. The compound features a triazole ring and a thiol group, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiol precursors with ethylthien derivatives under controlled conditions. The specific synthetic routes can vary but generally include steps that ensure the formation of the triazole and thiol functionalities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole-thiol derivatives. For example, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | MDA-MB-231 | 15 | High |

| Compound B | Panc-1 | 20 | Moderate |

| Compound C | IGR39 | 10 | Very High |

In a study by Esra et al. (2014), compounds bearing the triazole-thiol structure exhibited promising anticancer activity, with specific derivatives being more effective against melanoma and pancreatic cancer cell lines compared to others .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Research indicates that triazole-thiol derivatives can inhibit the growth of various pathogenic microorganisms. An example of this is shown in the following table:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

The presence of the thiol group is believed to play a critical role in enhancing the antimicrobial efficacy of these compounds .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds within this class have shown ability to scavenge free radicals effectively, which is vital for preventing oxidative stress-related diseases. The antioxidant activity can be quantified using DPPH assays where lower IC50 values indicate higher activity.

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on a series of triazole-thiol derivatives demonstrated that modifications at the C5 position significantly influenced their anticancer activity. The most potent compounds were tested in vitro against human cancer cell lines, showing enhanced selectivity for cancer cells over normal cells . -

Case Study on Antimicrobial Efficacy :

Another research effort evaluated the antimicrobial properties of various triazole-thiol derivatives against clinical isolates. Results indicated that certain modifications improved efficacy against resistant strains of bacteria and fungi .

Q & A

Q. What are the optimized synthetic routes for 5-(5-ethylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves sequential steps:

- Acylation and Hydrazinolysis : Reacting starting materials (e.g., thiophene derivatives) with hydrazine to form hydrazides.

- Nucleophilic Addition : Introducing phenylisothiocyanate to form thiosemicarbazide intermediates.

- Cyclization : Alkaline or acidic conditions to promote heterocyclization into the triazole-thiol core .

- S-Alkylation : For derivatives, alkylation of the thiol group using bromoalkanes under controlled pH and temperature .

Key parameters include reaction time (3–6 hours), solvent selection (ethanol, DMF), and purification via HPLC .

Q. How is the structure of this compound validated experimentally?

A multi-technique approach is essential:

- Elemental Analysis : Confirms molecular formula (e.g., C, H, N, S content) .

- 1H NMR Spectroscopy : Identifies substituents (e.g., ethylthienyl, isopropyl groups) via chemical shifts and splitting patterns .

- IR Spectrophotometry : Detects functional groups (e.g., -SH at ~2500 cm⁻¹, triazole ring vibrations) .

- Chromatography : HPLC with diode-array detection ensures purity (>95%) and distinguishes regioisomers .

Q. What pharmacological activities are predicted for this compound?

Computational tools like PASS Online predict:

- Kinase Inhibition : Potential activity against anaplastic lymphoma kinase (ALK) and cyclooxygenase-2 (COX-2) due to structural similarity to known inhibitors .

- Antimicrobial Properties : Thiol and triazole moieties may disrupt microbial enzyme function .

In vitro validation requires enzyme inhibition assays (e.g., COX-2 ELISA) and microbial susceptibility testing .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar derivatives be resolved?

Discrepancies often arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance kinase inhibition but reduce solubility, impacting bioavailability .

- Stereochemical Factors : Isopropyl and ethylthienyl groups may alter binding pocket interactions in molecular docking studies .

Methodological Approach : - Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values.

- Use ADME analysis (e.g., SwissADME) to assess bioavailability differences .

Q. What analytical challenges arise in characterizing sulfur-containing triazole derivatives?

Key issues include:

- Oxidation of Thiol Groups : Degradation during storage or analysis, requiring inert atmospheres (N₂) and antioxidants (e.g., BHT) .

- LC-MS Signal Suppression : High sulfur content may reduce ionization efficiency; use post-column derivatization (e.g., iodoacetamide) to enhance detection .

- Polymorphism : Crystallization conditions (e.g., solvent polarity) affect XRD patterns, complicating structural confirmation .

Q. How reliable are in silico predictions compared to experimental bioassays?

While molecular docking (e.g., against PDB ligands like 2XP2 or 3LD6) identifies potential targets , limitations include:

- False Positives : Docking scores may not correlate with in vitro activity due to solvent effects or protein flexibility.

- Validation Steps : Follow up with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding .

Q. What strategies optimize the compound’s stability under physiological conditions?

Q. How do structural modifications impact structure-activity relationships (SAR)?

- Thiophene vs. Phenyl Substituents : Thiophene enhances electron density, improving binding to hydrophobic enzyme pockets .

- Isopropyl Group : Bulky substituents at position 4 increase steric hindrance, reducing off-target interactions but potentially lowering solubility .

Experimental Design : Synthesize analogs with systematic substituent variations (e.g., -CF₃, -OCH₃) and test in parallel bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.